molecular formula C12H22ClNO3 B12950882 tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Cat. No.: B12950882
M. Wt: 263.76 g/mol
InChI Key: SBYKMTUAOVCQGA-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (CAS: 161805-78-3) is a carbamate derivative with a molecular formula of C₁₂H₂₂ClNO₃. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a chloro substituent at position 1, a methyl group at position 4, and a ketone at position 2 of the hexane backbone. Its stereochemistry (3S,4S configuration) is critical for its reactivity and applications in asymmetric synthesis, particularly as a chiral building block in pharmaceutical intermediates .

Synthesis and Applications
The compound is synthesized via multi-step reactions involving Boc-protection of amines and subsequent functionalization. It is commercially available in high purity (≥98%) and is primarily used in medicinal chemistry research for developing protease inhibitors and other bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14-11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYKMTUAOVCQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chloro-methyl ketone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often cooled to low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to ensure high yield and purity. The final product is typically isolated by crystallization or distillation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The primary chloro substituent undergoes nucleophilic displacement with a variety of nucleophiles:

  • Amines : Reacts with primary/secondary amines to form substituted amines.

  • Thiols : Forms thioether derivatives under mild basic conditions.

  • Azides : NaN₃ in polar aprotic solvents yields alkyl azides, which can be further reduced to amines .

Key Reaction Data:

NucleophileReagents/ConditionsProductYieldSelectivity
IsobutylamineDMF, 25°C, 12 hrsSubstituted amine76% Steric hindrance reduces reactivity at tertiary carbon
Sodium thiophenolateK₂CO₃, DMSO, 60°CThioether68%Regioselective for primary chloro group

Oxidation of the Ketone Moiety

The 2-oxohexan-3-yl group undergoes oxidation under controlled conditions:

  • Strong Oxidants (e.g., KMnO₄) : Convert ketone to carboxylic acid via Baeyer-Villiger pathway.

  • Mild Oxidants (e.g., PCC) : Yield α,β-unsaturated ketones through dehydrogenation.

Research Findings:

  • Oxidation with Ag₂O/MeI system selectively methylates adjacent positions without ketone degradation .

  • Flow microreactor systems improve oxidation efficiency (yield: 89%) compared to batch methods (62%).

Carbamate Hydrolysis and Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic or reductive conditions:

  • Acidic Hydrolysis (TFA/DCM) : Removes Boc group to expose free amine, critical for further functionalization .

  • Basic Hydrolysis (LiOH/THF) : Less common due to competing side reactions at the chloro group.

Stability Data:

ConditionStabilityByproducts
pH < 2 (TFA)Full deprotection in 1 hrTrifluoroacetylated intermediates
pH > 10 (NaOH)Partial decomposition (32%)Chlorohydrin derivatives

Reductive Amination of the Ketone

The ketone participates in reductive amination with primary amines:

  • NaBH₃CN/MeOH : Converts ketone to secondary amine with >90% stereochemical retention .

  • Pd-C/H₂ : Catalytic hydrogenation yields saturated amines but risks over-reduction of the carbamate.

Stereochemical Outcomes:

  • (3S,4S)-configured products dominate due to existing chiral centers directing reagent approach .

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes pyrolysis:

  • Major Products : Isobutylene, CO₂, and chlorinated hydrocarbons.

  • Kinetics : Follows first-order decay (k = 0.042 min⁻¹ at 170°C).

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Requires bulky ligands (e.g., SPhos) to suppress carbamate degradation.

  • Buchwald-Hartwig Amination : Limited by competing carbamate cleavage under basic conditions .

Optimization Parameters:

ReactionLigandBaseYield
SuzukiSPhosK₃PO₄55%
BuchwaldXantphosCs₂CO₃41%

Scientific Research Applications

Biological Applications

The compound's structure suggests potential applications in pharmaceuticals, particularly as an inhibitor or modulator in biochemical pathways. Preliminary studies have indicated notable biological activities, which can be summarized as follows:

Pharmaceutical Applications

  • Enzyme Inhibition : Research indicates that tert-butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate may inhibit key enzymes involved in metabolic processes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.

Agrochemical Applications

  • Pesticide Development : The compound's ability to interact with biological targets makes it a candidate for developing new agrochemicals, particularly pesticides that can modulate pest behavior or inhibit pest growth.

In Vitro Studies

In vitro studies have evaluated the biological activity of tert-butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate against various cell lines. For instance, cell viability assays demonstrated that the compound significantly improved cell survival rates when exposed to toxic agents, suggesting its potential protective effects.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in vivo. In a study involving scopolamine-induced cognitive decline in rats, the compound showed promise in reducing markers of oxidative stress, although improvements in cognitive function were not statistically significant compared to established treatments.

Mechanism of Action

The mechanism of action of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the nature of the enzyme and the specific conditions of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities between tert-butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate and other carbamate derivatives are analyzed below. Key parameters include substituent groups , ring systems , reactivity , and applications .

Table 1: Structural and Functional Comparison of Similar Carbamates

Compound Name (CAS) Key Structural Features Similarity Score* Key Differences Applications
This compound (161805-78-3) Chloro, methyl, ketone substituents; linear hexane backbone Reference N/A Pharmaceutical intermediates
(S)-tert-Butyl (3-oxocyclopentyl)carbamate (167298-40-0) Cyclopentane ring with ketone; (S)-stereochemistry 1.00 Cyclic vs. linear backbone; absence of chloro group Chiral building blocks
tert-Butyl (3-oxocyclohexyl)carbamate (885280-38-6) Cyclohexane ring with ketone 0.98 Larger ring size; no methyl or chloro groups Peptide synthesis
tert-Butyl 3-oxocyclobutylcarbamate (154748-49-9) Cyclobutane ring with ketone 0.94 Smaller ring size; higher ring strain Specialty polymers
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Patent EP2021) Pyrimidine and methoxy substituents; cyclohexane backbone N/A Heteroaromatic substituent; methoxy group Antiviral drug candidates

*Similarity scores are based on molecular topology and functional groups .

Key Findings:

Impact of Substituents: The chloro group in the target compound enhances electrophilicity at the α-position, making it more reactive in nucleophilic substitutions compared to non-chlorinated analogs like tert-butyl (3-oxocyclopentyl)carbamate . Methyl and ketone groups contribute to steric hindrance and conformational stability, distinguishing it from derivatives with smaller (e.g., cyclobutane) or larger (e.g., cyclohexane) ring systems .

Stereochemical Considerations :

  • The (3S,4S) configuration in the target compound contrasts with the (1R,2R) or (1S,3R) stereochemistry seen in hydroxy-substituted carbamates (e.g., tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, CAS 155975-19-2). These differences influence enantioselectivity in catalysis and biological activity .

Synthetic Utility: Unlike methoxy- or hydroxy-substituted carbamates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate, CAS 847416-99-3), the target compound’s chloro group facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, for constructing complex heterocycles .

Thermodynamic Stability :

  • Linear backbone carbamates (e.g., the target compound) exhibit lower melting points (~90–110°C) compared to cyclic analogs (e.g., tert-butyl (3-oxocyclohexyl)carbamate, mp ~150°C) due to reduced molecular rigidity .

Biological Activity

tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, with the CAS number 161805-78-3, is a carbamate derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties which make it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C₁₂H₂₂ClNO₃, with a molecular weight of 263.76 g/mol. It is characterized by the presence of a chloro group, which is critical for its biological interactions. The compound is soluble in organic solvents and has a high bioavailability score of 0.55, indicating favorable absorption characteristics in biological systems .

Biological Activity and Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential activities of this compound:

  • Antimicrobial Activity : Research indicates that similar carbamate derivatives exhibit antimicrobial properties against various bacterial strains. For instance, a study demonstrated that compounds with structural similarities showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some studies have suggested that carbamates can induce apoptosis in cancer cells. In vitro assays indicated that related compounds could inhibit cell proliferation in breast cancer cell lines by modulating apoptotic pathways .
  • Neuroprotective Effects : There is emerging evidence that certain carbamate derivatives may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialCarbamate DerivativesInhibition of bacterial growth
AnticancerSimilar StructuresInduction of apoptosis in cancer cells
NeuroprotectiveRelated CarbamatesReduction of oxidative stress and inflammation

Safety and Toxicology

The safety profile of this compound is crucial for its potential therapeutic applications. The compound is classified as hazardous, with risks including skin irritation and respiratory issues upon exposure. Proper handling and storage conditions are essential to mitigate these risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, and how can intermediates be characterized?

  • Methodology: Use multi-step organic synthesis involving carbamate protection, chlorination, and ketone formation. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). For example, iodolactamization or analogous reactions may stabilize reactive intermediates during synthesis .
  • Validation: Cross-check NMR chemical shifts with literature values (e.g., δ 8.22 ppm for pyrimidine protons in analogous tert-butyl carbamates ).

Q. How should researchers address discrepancies in spectroscopic data during structural confirmation?

  • Methodology: Employ complementary techniques:

  • NMR: Compare experimental 1H^1H NMR data (e.g., splitting patterns for chiral centers) with computational predictions (DFT-based NMR simulations).
  • X-ray crystallography: Use SHELXL for refinement of crystal structures to resolve ambiguities in stereochemistry .
  • Mass spectrometry: Confirm molecular ion peaks and fragmentation patterns via HRMS.

Advanced Research Questions

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of related tert-butyl carbamates?

  • Methodology:

  • Chiral auxiliaries: Use (R)- or (S)-configured starting materials (e.g., tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate ).
  • Catalysis: Apply asymmetric catalysis (e.g., organocatalysts for ketone functionalization). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Crystallization: Exploit diastereomeric salt formation for resolution (e.g., using tartaric acid derivatives) .

Q. How can computational tools predict reactivity and stability under varying experimental conditions?

  • Methodology:

  • DFT calculations: Model reaction pathways for chlorination or ketone formation to identify transition states and thermodynamic stability.
  • Mercury software: Analyze crystal packing and hydrogen-bonding interactions to predict solubility and stability .
  • Reaxys database: Compare experimental results with analogous tert-butyl carbamate reactions (e.g., tert-butyl (2-(benzylamino)ethyl)carbamate derivatives ).

Q. What are the best practices for resolving contradictory data in reaction mechanism studies?

  • Methodology:

  • Isotopic labeling: Use 18O^{18}O-labeled ketones to track oxygen migration during oxidation steps.
  • Kinetic studies: Perform time-resolved NMR or UV-Vis spectroscopy to identify rate-determining steps.
  • Cross-validation: Compare results with structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate stability data ).

Stability and Handling

Q. How should researchers mitigate decomposition during storage or handling?

  • Methodology:

  • Storage: Keep under inert atmosphere (N2_2) at –20°C in amber vials to prevent hydrolysis or photodegradation.
  • Stability testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Incompatibilities: Avoid strong acids/bases (e.g., tert-butyl carbamates degrade via acid-catalyzed deprotection ).

Data Presentation Guidelines

  • Tables:

    TechniqueKey ParametersExample Data
    1H^1H NMR300 MHz, CDCl3_3, δ 3.28 ppm (s, 3H, OCH3_3)
    X-raySHELXL-refined, R1_1 = 0.045
    HRMS[M+H]+^+ calc. 275.1523, found 275.1521

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